N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide typically involves the chlorination of 2,4-dimethylbenzenesulfonamide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature and pressure conditions. The reaction proceeds through the formation of intermediate chlorinated species, which are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary or secondary amines. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides or other derivatives.
Oxidation Reactions: Formation of sulfonic acids or other oxidized products.
Reduction Reactions: Formation of amines or other reduced species.
Scientific Research Applications
N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide: A similar compound with additional fluorine atoms and a methoxy group.
2-Chloro-1,4-dimethylbenzene: A related compound with a single chlorine atom and no sulfonamide group.
Uniqueness
N,N-Dichloro-2,4-dimethylbenzene-1-sulfonamide is unique due to the presence of two chlorine atoms and a sulfonamide group, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
610770-34-8 |
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Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N,N-dichloro-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-6-3-4-8(7(2)5-6)14(12,13)11(9)10/h3-5H,1-2H3 |
InChI Key |
ZPEKPLCSESEWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(Cl)Cl)C |
Origin of Product |
United States |
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